![molecular formula C23H20N2O2 B13675935 5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
5-Boc-5,11-dihydroindolo[3,2-b]carbazole
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Overview
Description
5-Boc-5,11-dihydroindolo[3,2-b]carbazole is a derivative of the indolo[3,2-b]carbazole family, which is known for its unique structural and electronic properties The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method starts with the preparation of the indolo[3,2-b]carbazole core, followed by the introduction of the Boc protecting group. The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[3,2-b]carbazole scaffold. Subsequent steps may include N-alkylation or N-acylation reactions to introduce the Boc group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-Boc-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolo[3,2-b]carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include functionalized indolo[3,2-b]carbazole derivatives with varying electronic and steric properties, which can be tailored for specific applications in materials science and medicinal chemistry.
Scientific Research Applications
5-Boc-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Mechanism of Action
The mechanism by which 5-Boc-5,11-dihydroindolo[3,2-b]carbazole exerts its effects involves interactions with various molecular targets and pathways. In medicinal applications, the compound may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The electronic properties of the compound also play a crucial role in its function as a material for electronic devices, where it can facilitate charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole: Lacks the Boc protecting group, resulting in different solubility and stability properties.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole: Features aryl substituents that modify its electronic properties.
5,11-Dihydroindolo[3,2-b]carbazole derivatives: Various derivatives with different functional groups that tailor their properties for specific applications.
Uniqueness
5-Boc-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of the Boc protecting group, which enhances its stability and solubility, making it more suitable for certain synthetic and industrial applications compared to its unprotected counterparts.
Biological Activity
5-Boc-5,11-dihydroindolo[3,2-b]carbazole is a compound that has garnered significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, synthetic pathways, and applications in medicinal chemistry.
Structural Overview
This compound belongs to the indolo[3,2-b]carbazole family, characterized by a bicyclic structure formed by fused indole and carbazole rings. The presence of the tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom enhances the compound's stability and solubility, making it suitable for various applications in organic electronics and medicinal chemistry .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to interact with protein kinase C (PKC), which plays a crucial role in cell signaling pathways associated with cancer progression. The compound's ability to inhibit PKC could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Interaction with Biomolecules
The compound can form complexes with various biomolecules, influencing its biological activity and pharmacokinetics. For instance, studies have demonstrated that this compound can interact with DNA and RNA, potentially affecting gene expression and cellular processes .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown antimicrobial activity against a range of pathogens. Its structural characteristics allow it to disrupt microbial cell membranes or inhibit essential enzymatic functions within these organisms .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Initial reactions create the indole structure.
- Carbazole Fusion : Subsequent steps involve fusing the carbazole ring.
- Boc Protection : The final step includes the introduction of the Boc group for stabilization.
The synthetic versatility of this compound allows for the development of various derivatives that may enhance its biological activity or alter its pharmacological properties .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
5,11-Dihydroindolo[3,2-b]carbazole | Indolo-carbazole | Base structure; known for semiconductor properties |
6-Pentylindolo[3,2-b]carbazole | Indolo-carbazole | Exhibits unique oxidative coupling reactions |
5-Methylindolo[3,2-b]carbazole | Methyl-substituted | Altered electronic properties; potential drug candidate |
This table illustrates some notable derivatives that share structural similarities with this compound. Each derivative presents unique properties that may be exploited for specific biological applications .
Case Studies
Several studies have investigated the biological activities of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines by targeting PKC pathways.
- Antimicrobial Testing : Laboratory tests revealed significant inhibition of bacterial growth at specific concentrations of the compound.
- Molecular Interaction Studies : Advanced techniques such as molecular docking have been employed to elucidate how this compound interacts with DNA and protein targets.
These case studies highlight the potential therapeutic applications of this compound and underscore the importance of further research to fully understand its mechanisms of action .
Properties
Molecular Formula |
C23H20N2O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
tert-butyl 11H-indolo[3,2-b]carbazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O2/c1-23(2,3)27-22(26)25-20-11-7-5-9-15(20)17-12-19-16(13-21(17)25)14-8-4-6-10-18(14)24-19/h4-13,24H,1-3H3 |
InChI Key |
AZQUSXQSPRZCQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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